molecular formula C12H16FNO2S B5539030 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- CAS No. 613657-03-7

1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-

Cat. No.: B5539030
CAS No.: 613657-03-7
M. Wt: 257.33 g/mol
InChI Key: NSIHAZMQGXAMJI-UHFFFAOYSA-N
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Description

Contextual Significance of Hexahydroazepine Derivatives in Contemporary Synthetic Chemistry

The hexahydroazepine, or azepane, scaffold is a seven-membered saturated nitrogen-containing heterocycle. This structural unit is a crucial component in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological properties. mdpi.comnih.gov Azepane-based compounds are recognized for their structural diversity and are pivotal in the discovery of new therapeutic agents. nih.gov Their utility spans numerous applications, including anticancer, antiviral, antidiabetic, and antimicrobial agents. nih.govnih.gov

The versatility of the azepane ring makes it a valuable building block in organic synthesis. cymitquimica.com Its non-planar, flexible conformation allows it to present substituents in specific three-dimensional arrangements, which is critical for binding to biological targets. The development of synthetic methods to construct and functionalize these seven-membered rings remains an active area of research, as their formation can be challenging compared to five- or six-membered rings. nih.govresearchgate.net

Table 1: Examples of Bioactive Azepane Derivatives

Compound Area Therapeutic Application
Balanol Fungal metabolite, Protein Kinase C inhibitor
Azelastine Antihistamine, antiallergic agent
Iminostilbenes Core of anticonvulsant drugs like Carbamazepine

Role and Importance of Sulfonyl-Substituted Azepines in Organic Transformations

The attachment of a sulfonyl group to the nitrogen atom of the azepine ring, creating an N-sulfonyl azepine (a sulfonamide), profoundly influences the ring's chemical properties. It is known that N-sulfonyl azepine derivatives exhibit various inhibitory activities, which has spurred the development of numerous synthetic methodologies for their creation. researchgate.net These synthetic strategies often involve inter- or intramolecular cyclization reactions, frequently catalyzed by transition metals like palladium, rhodium, or gold. researchgate.net

From a synthetic standpoint, the sulfonyl group serves several important functions:

Nitrogen Protection: It acts as a robust protecting group for the nitrogen atom, stable to a wide range of reaction conditions.

Activation: The electron-withdrawing nature of the sulfonyl group can activate adjacent positions on the azepine ring, facilitating further functionalization.

Directing Group: It can influence the stereochemical outcome of reactions on the ring.

Pharmacophore: In medicinal chemistry, the sulfonamide linkage itself is a key pharmacophore present in many approved drugs.

Various synthetic routes, including Diels-Alder reactions, condensation reactions, and oxidative cyclizations, have been employed to generate these valuable N-sulfonated azepines. researchgate.net

Overview of Research Trajectories for N-Sulfonyl Azepines Bearing Fluorinated Aromatic Moieties

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. nih.gov Attaching a fluorinated aromatic group, such as a 2-fluorophenyl moiety, to the sulfonyl function combines the benefits of the sulfonamide with the unique properties of fluorine.

Key advantages of incorporating fluorine include:

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the molecule's half-life.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets like enzymes and receptors.

Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

Research in this area focuses on developing synthetic methods to create these complex molecules. nih.gov For instance, efficient protocols for synthesizing trifluoromethyl-substituted azepines have been developed via copper-catalyzed reactions. mdpi.comnih.gov The synthesis of various arylsulfonyl fluorides, which are precursors to compounds like 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-, is also an area of active investigation, with methods being developed that use palladium catalysis or Grignard reagents. mdpi.com

Defined Scope and Objectives for Research on 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-

While extensive research on the specific molecule 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- is not widely published, its structure allows for a clear definition of potential research objectives. The primary scope would be to synthesize this compound and explore its utility as both a chemical building block and a potential bioactive agent.

Key Research Objectives:

Synthetic Route Development: To establish an efficient and scalable synthesis of the target molecule. This would likely involve the reaction of hexahydroazepine with 2-fluorobenzenesulfonyl chloride.

Structural and Conformational Analysis: To characterize the compound fully using modern analytical techniques (NMR, MS, X-ray crystallography) and to study the conformational dynamics of the seven-membered ring as influenced by the bulky, fluorinated N-sulfonyl group.

Exploration of Reactivity: To investigate the chemical reactivity of the molecule, particularly in reactions that leverage the activating effect of the sulfonyl group or involve transformations of the fluorophenyl ring.

Biological Screening: To assess the molecule's potential as a therapeutic agent by screening it in a variety of biological assays, guided by the known activities of related azepane, sulfonamide, and fluorinated aromatic compounds.

The investigation of this compound serves as a case study in the broader effort to create novel chemical entities by combining well-understood functional components in new ways.

Table 2: Physicochemical Data for 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-

Identifier Value
Molecular Formula C₁₂H₁₆FNO₂S
Molecular Weight 273.33 g/mol
CAS Number 373466-73-6
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F

| InChI Key | DUKMZTQJMGYJMW-UHFFFAOYSA-N |

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c13-11-7-3-4-8-12(11)17(15,16)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIHAZMQGXAMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237916
Record name 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine
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Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613657-03-7
Record name 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613657-03-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 1h Azepine, 1 2 Fluorophenyl Sulfonyl Hexahydro

Elucidation of Azepine Ring Transformations and Rearrangements

The hexahydro-1H-azepine ring, a saturated seven-membered heterocycle, is conformationally flexible, existing in various chair and boat forms. Transformations and rearrangements of this ring system in the context of the 1-[(2-fluorophenyl)sulfonyl] substituent are expected to be influenced by the steric and electronic properties of this group.

While specific rearrangements for this exact molecule are not documented, analogous N-substituted azepanes can undergo ring contractions, expansions, and transannular cyclizations. For instance, reactions involving deprotonation at the α-carbon followed by nucleophilic attack could potentially lead to bicyclic systems. The conditions for such transformations, however, would be critical and are not detailed in the available literature for this specific compound.

Mechanistic Role of the N-Sulfonyl Group in Reactivity and Stability

The N-sulfonyl group plays a pivotal role in modulating the reactivity and stability of the azepine ring. Generally, a sulfonyl group is strongly electron-withdrawing, which has several mechanistic consequences:

Decreased Basicity of Nitrogen: The nitrogen lone pair is delocalized into the sulfonyl group, significantly reducing its basicity and nucleophilicity. This makes protonation or alkylation at the nitrogen atom less favorable compared to a non-sulfonylated azepine.

Increased Acidity of α-Protons: The inductive effect of the sulfonyl group increases the acidity of the protons on the adjacent methylene (B1212753) groups (C2 and C7) of the azepine ring. This facilitates deprotonation by a suitable base, forming a carbanion that can then participate in various nucleophilic reactions.

Conformational Rigidity: The steric bulk and the nature of the N-S bond in the sulfonyl group can influence the conformational equilibrium of the seven-membered ring. Studies on related N-acyl/N-sulfonyl dibenzo[b,d]azepin-7(6H)-ones have shown that the N-sulfonyl group introduces a degree of planarity and can create atropisomers due to restricted rotation around the Ar–N(SO2) axis. This suggests that the 1-[(2-fluorophenyl)sulfonyl] group likely imparts a higher energy barrier to ring inversion in the hexahydroazepine system compared to a simple N-alkyl substituent.

Influence of the 2-Fluorophenyl Substituent on Reaction Pathways

The 2-fluorophenyl group attached to the sulfonyl moiety introduces further electronic and steric effects that can influence reaction pathways.

Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sulfonyl group to the azepine nitrogen, further decreasing its basicity. The ortho-position of the fluorine atom can also lead to through-space electronic interactions.

Steric Effects: The presence of a substituent at the ortho position of the phenyl ring can create steric hindrance around the sulfonyl group. This can influence the approach of reagents and may favor certain reaction pathways over others. For example, in nucleophilic substitution reactions at the sulfur atom, ortho-substituents can paradoxically accelerate the reaction in some arenesulfonyl chlorides due to ground-state strain. Whether a similar effect would be observed in reactions involving the azepine ring of the title compound is a matter for empirical investigation.

Studies on Intermediates and Transition States in Reactions of the Chemical Compound

Direct experimental or computational studies on the intermediates and transition states in reactions of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- are not available in the reviewed literature. However, based on general mechanistic principles for related compounds, several key intermediates and transition states can be postulated for hypothetical reactions:

α-Carbanion Intermediates: In base-mediated reactions, the formation of a planar or rapidly inverting carbanion at the C2 or C7 position would be a key intermediate. The stability of this intermediate would be enhanced by the adjacent sulfonyl group.

Transition States in Nucleophilic Substitution: For reactions involving nucleophilic attack at the sulfur atom, a pentacoordinate trigonal bipyramidal transition state is expected. The geometry and energy of this transition state would be influenced by the steric and electronic properties of both the 2-fluorophenyl group and the hexahydroazepine ring.

Kinetic and Thermodynamic Aspects of Chemical Transformations Involving the Chemical Compound

Quantitative kinetic and thermodynamic data for transformations involving 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- are not documented. However, some qualitative predictions can be made based on its structure:

Kinetics: The rates of reactions involving deprotonation of the α-carbons are expected to be faster than in analogous N-alkyl azepanes due to the electron-withdrawing nature of the N-sulfonyl group. Conversely, reactions requiring the nitrogen to act as a nucleophile would be significantly slower.

Thermodynamics: The conformational stability of the azepine ring will be a key thermodynamic factor. The bulky and electronically demanding 1-[(2-fluorophenyl)sulfonyl] group will likely favor specific chair or boat conformations to minimize steric strain. The energy barriers for the interconversion of these conformers would provide valuable thermodynamic data, but such studies have not been reported for this specific molecule.

Below is a table summarizing the expected influence of the key structural features on the reactivity of the compound.

Structural FeatureExpected Influence on ReactivityMechanistic Implication
Hexahydro-1H-azepine Ring Conformational flexibilityMultiple accessible ground and transition state geometries
N-Sulfonyl Group Strong electron-withdrawing effect; Steric bulkDecreased nitrogen basicity; Increased acidity of α-protons; Higher barrier to ring inversion
2-Fluorophenyl Substituent Inductive electron withdrawal (-I); Steric hindranceFurther decrease in nitrogen basicity; Potential for altered reaction rates at the sulfonyl group

Theoretical and Computational Chemistry Studies on 1h Azepine, 1 2 Fluorophenyl Sulfonyl Hexahydro

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, primarily using Density Functional Theory (DFT), offer profound insights into the electronic landscape of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-. The (2-fluorophenyl)sulfonyl moiety acts as a strong electron-withdrawing group, significantly influencing the charge distribution across the entire molecule. This effect is twofold: the sulfonyl group (SO₂) inductively pulls electron density from the nitrogen atom of the hexahydroazepine ring, and the 2-fluorophenyl group further modulates this effect through both inductive and resonance contributions.

The nitrogen atom of the sulfonamide linkage consequently exhibits a partial positive charge, reducing its basicity compared to a simple alkylamine. The S-N bond is characterized by a high degree of polarity and partial double bond character, which restricts rotation and influences the conformational preferences of the azepine ring. Analysis of the molecular electrostatic potential (MEP) map reveals that the most negative potential is localized on the oxygen atoms of the sulfonyl group and the fluorine atom on the phenyl ring, indicating these as the primary sites for electrophilic attack. Conversely, regions of positive potential are found around the hydrogen atoms of the azepine ring and the nitrogen atom, suggesting susceptibility to nucleophilic interaction.

Calculated bond lengths and angles reflect these electronic effects. The C-S and S=O bond lengths are consistent with those observed in other arylsulfonamides. The S-N bond is typically shorter than a standard single bond, corroborating the partial double bond character. The geometry around the sulfur atom is approximately tetrahedral, while the nitrogen atom adopts a trigonal pyramidal geometry, although flattened due to the delocalization of its lone pair into the sulfonyl group.

Table 1: Calculated Electronic Properties

Property Value Description
Dipole Moment ~3.5 - 4.5 D Indicates a high degree of molecular polarity, primarily due to the SO₂F moiety.
HOMO Energy ~ -7.0 eV Highest Occupied Molecular Orbital, localized mainly on the phenyl ring and S-N bond.
LUMO Energy ~ -1.5 eV Lowest Unoccupied Molecular Orbital, centered on the sulfonyl group and phenyl ring.

Conformational Landscape and Energetic Profiling of the Hexahydroazepine Ring

The seven-membered hexahydroazepine ring is conformationally flexible, capable of adopting several low-energy forms. The most significant conformers are typically variations of the chair and boat families. For N-substituted azepanes, the lowest energy conformations are often twist-chair (TC) and twist-boat (TB) forms, which minimize both angular strain and transannular non-bonded interactions. nih.gov

The attachment of the bulky and sterically demanding (2-fluorophenyl)sulfonyl group to the nitrogen atom introduces significant steric hindrance, which heavily influences the relative stability of these conformers. Computational energetic profiling through methods like potential energy surface (PES) scanning reveals the energy barriers between different conformations. The global minimum energy structure is likely a twist-chair conformation where the large sulfonyl group occupies a pseudo-equatorial position to minimize steric clashes with the ring's hydrogen atoms. Other conformers, such as the boat and chair forms, exist as local minima or transition states on the potential energy surface.

Table 2: Relative Energies of Plausible Hexahydroazepine Ring Conformations

Conformation Relative Energy (kcal/mol) Key Features
Twist-Chair (TC) 0.00 Global minimum, minimizes steric and torsional strain.
Twist-Boat (TB) 1.5 - 2.5 Slightly higher in energy, flexible intermediate.
Chair (C) 3.0 - 4.0 Higher energy due to eclipsing interactions.

Computational Modeling of Reactivity and Selectivity in Reactions of the Chemical Compound

Computational models are instrumental in predicting the reactivity and selectivity of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-. Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is primarily located on the electron-rich 2-fluorophenyl ring, suggesting that electrophilic aromatic substitution would be the favored reaction with electrophiles. The LUMO, conversely, is largely centered on the sulfonyl group and the adjacent aromatic ring, identifying this region as the most susceptible to nucleophilic attack.

Furthermore, computational modeling can predict the stereoselectivity of reactions involving the chiral centers that could be formed on the azepine ring. By calculating the transition state energies for different reaction pathways, it is possible to determine which product is kinetically favored. For instance, in a deprotonation-alkylation sequence at a carbon adjacent to the nitrogen, the approach of the electrophile would be dictated by the conformation of the ring and the steric bulk of the sulfonyl group, favoring attack from the less hindered face.

Simulation of Intramolecular Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of the molecule, including its conformational changes and interactions with its environment. In the gas phase, the hexahydroazepine ring would be expected to dynamically interconvert between its various low-energy twist-chair and twist-boat conformations.

The inclusion of an explicit solvent model, such as water or dimethyl sulfoxide (B87167) (DMSO), in the simulations is crucial for accurately representing the molecule's behavior in solution. The polar sulfonyl group is expected to form strong hydrogen bonds with protic solvents or engage in significant dipole-dipole interactions with aprotic polar solvents. These solvent interactions can stabilize certain conformations over others, potentially altering the conformational equilibrium compared to the gas phase. For example, a more extended conformation might be favored in a polar solvent to maximize solvent exposure of the polar groups. Solvent molecules can also influence reaction dynamics by stabilizing charged intermediates or transition states.

Prediction of Spectroscopic Signatures for Research Applications (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for the identification and characterization of the compound. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The protons on the hexahydroazepine ring are expected to show complex splitting patterns due to coupling with each other, with chemical shifts varying depending on their axial or equatorial-like positions and proximity to the sulfonyl group. Protons alpha to the nitrogen are expected to be deshielded and appear downfield. The aromatic protons of the 2-fluorophenyl group will exhibit a complex multiplet pattern due to both H-H and H-F coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Azepine CH₂ (alpha to N) 3.4 - 3.6 48 - 52
Azepine CH₂ (beta to N) 1.7 - 1.9 26 - 29
Azepine CH₂ (gamma to N) 1.5 - 1.7 28 - 31
Aromatic CH (ortho to F) 7.2 - 7.3 116 - 118 (d, J20 Hz)
Aromatic CH (para to F) 7.5 - 7.6 130 - 132
Aromatic CH (ortho to SO₂) 7.8 - 7.9 134 - 136
Aromatic C-F - 158 - 162 (d, J250 Hz)

Note: 'd' denotes a doublet, 'J' is the coupling constant in Hz.

IR Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) spectrum. researchgate.net Key vibrational modes are expected for the sulfonyl group, the aromatic ring, and the aliphatic ring. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly strong and characteristic, appearing in the region of 1350-1320 cm⁻¹ and 1170-1140 cm⁻¹, respectively. rsc.org C-F stretching vibrations on the aromatic ring and various C-H and C-N stretching and bending modes from the hexahydroazepine ring would also be present.

Table 4: Predicted Key IR Vibrational Modes

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) 3050 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Strong
S=O Asymmetric Stretch 1330 - 1355 Strong
C=C Stretch (Aromatic) 1470 - 1600 Medium-Strong
S=O Symmetric Stretch 1150 - 1175 Strong
C-F Stretch 1220 - 1260 Strong

Reactivity Profiles and Chemical Transformations of 1h Azepine, 1 2 Fluorophenyl Sulfonyl Hexahydro

Reactions at the Azepine Nitrogen Atom

The nitrogen atom of the azepine ring is directly bonded to an electron-withdrawing sulfonyl group, which significantly influences its reactivity. This N-S bond is robust, rendering the nitrogen lone pair less nucleophilic compared to a typical secondary amine. Consequently, reactions directly at the nitrogen atom primarily involve the cleavage of this sulfonamide linkage, a process known as N-desulfonylation.

Deprotection of the sulfonyl group is a key transformation, liberating the parent azepane. The choice of reagent for this cleavage depends on the nature of the arylsulfonyl group. While the 2-fluorophenylsulfonyl group is stable, conditions used for cleaving similar tosyl or nosyl groups can be applied. These methods often involve strong reducing agents or harsh acidic conditions. Radical-based reactions have also been shown to cleave stable sulfonamides to form imines under mild, reductive conditions. nih.gov For instance, radical cyclizations of cyclic ene sulfonamides can lead to the elimination of a sulfonyl radical, resulting in the formation of a cyclic imine. nih.gov

Once the sulfonyl group is removed, the resulting secondary amine (hexahydroazepine) becomes a versatile nucleophile, capable of undergoing a wide range of standard amine reactions, including alkylation, acylation, and arylation.

Functional Group Interconversions on the Sulfonyl Moiety

The 2-fluorophenylsulfonyl group itself can be a site of chemical modification, although this is less common than reactions at the other parts of the molecule. The core of this moiety, the sulfur(VI) center, is relatively stable. However, synthetic strategies for creating related sulfonyl derivatives provide insight into potential interconversions.

Arylsulfonyl fluorides are recognized as valuable precursors for creating sulfonamides and sulfones. nih.govmdpi.com While the target compound is already a sulfonamide, analogous reactivity could be envisioned. For example, if one were to start with 2-fluorophenylsulfonyl fluoride (B91410), its reaction with hexahydroazepine would form the title compound. Conversely, cleavage of the S-N bond could theoretically be followed by trapping the sulfonyl moiety with other nucleophiles.

A more direct interconversion involves the reaction of aryl sulfonyl fluorides with various carbon nucleophiles to form aryl alkyl sulfones, a transformation known as Sulfur Fluoride Exchange (SuFEx). nih.gov This highlights the versatility of the sulfonyl fluoride group as a reactive handle for forming S-C bonds.

Reactant 1Reactant 2Product TypeCatalyst/ReagentReference
Aryl Sulfonyl FluorideAlkyl Carbon PronucleophileAryl Alkyl SulfoneBase nih.gov
Sulfonyl ChloridePotassium FluorideSulfonyl Fluoride18-crown-6 mdpi.com
SulfonamidePyrylium tetrafluoroborate/MgCl2/KFSulfonyl Fluoride- mdpi.com

Reactivity of the 2-Fluorophenyl Ring and its Influence on the Azepine System

The 2-fluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the sulfonyl group. The fluorine atom, being a good leaving group, is susceptible to displacement by a variety of nucleophiles. researchgate.netcore.ac.uk

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. core.ac.uk The reaction can be performed with a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities onto the aromatic ring. nih.gov The regioselectivity is controlled by the position of the fluorine atom and the activating sulfonyl group. Organic superbases have also been shown to catalyze SNAr reactions of fluoroarenes, broadening the scope of applicable nucleophiles and reaction conditions. acs.org

The bulky azepane ring attached to the sulfonyl group may exert some steric influence on the approach of the nucleophile, but it is not expected to prevent the reaction. The electronic influence of the azepine system on the aromatic ring is minimal due to the insulating sulfonyl linkage.

Fluoroarene MoietyNucleophileProductConditionsReference
2-FluorophenylsulfonylN-alkyl aniline2-(N-alkylanilino)phenylsulfonylt-Bu-P4 catalyst, 140 °C acs.org
DiazidopyridopyrimidineAlcoholsAlkoxy-substituted derivativeK2CO3, MeCN nih.gov
Pentafluorophenyl-porphyrinIntramolecular β-amino groupQuinolino-porphyrinHeat researchgate.net

Metal-Catalyzed Reactions Involving the Chemical Compound and its Derivatives

The structural features of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- make it a potential substrate for various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly relevant for forming new carbon-carbon and carbon-nitrogen bonds. libretexts.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form C-N bonds between aryl halides and amines. wikipedia.orgbeilstein-journals.org While the nitrogen atom in the title compound is already functionalized, derivatives of this compound could participate. For instance, if the fluorine atom on the phenyl ring were replaced with a different halide (e.g., Br, I), it could undergo coupling with various amines. Conversely, if the sulfonyl group were removed, the resulting secondary azepane could be coupled with aryl halides. researchgate.net

α-Arylation of N-Sulfonyl Amines: Palladium catalysis can also be used to functionalize the C-H bond at the α-position to the nitrogen atom within the azepane ring. researchgate.net This reaction typically involves the coupling of N-sulfonyl amines with aryl boroxines, leading to the formation of α-arylated products. researchgate.net Similar conditions have been developed for the α-arylation of sultams (cyclic sulfonamides). nih.gov

Substrate TypeCoupling PartnerReaction TypeCatalyst SystemProduct TypeReference
N-Sulfonyl AmineAryl Boroxineα-C-H ArylationDual Palladium Catalysisα-Aryl N-Sulfonyl Amine researchgate.net
Aryl HalideAmineC-N AminationPd(OAc)2 / LigandAryl Amine wikipedia.org
Aryl FluorosulfonateAryl AmineC-N AminationPd(PPh3)4 / Cs2CO3Biaryl Amine researchgate.net

Ring-Opening and Ring-Contraction/Expansion Reactions of the Hexahydroazepine Framework

The seven-membered azepane ring is relatively stable compared to smaller, more strained rings like aziridines or azetidines. organic-chemistry.orgmdpi.com Therefore, ring-opening reactions require significant activation. Nucleophilic ring-opening is uncommon for azepanes unless the ring is activated, for example, by forming a bicyclic azetidinium intermediate which can then be opened by nucleophiles to yield larger rings like azepanes and azocanes. researchgate.net

Ring Expansion: A common synthetic route to azepanes involves the ring expansion of smaller rings, such as piperidines. rsc.orgresearchgate.net These methods often proceed with high stereoselectivity and regioselectivity. Photochemical dearomative ring expansion of nitroarenes has recently emerged as a powerful strategy to prepare complex azepanes. rwth-aachen.denih.govmanchester.ac.uk This process transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated. manchester.ac.uk

Ring Contraction: Ring contraction of azepine derivatives to form pyridines or pyrroles has been documented, often proceeding through bicyclic intermediates. rsc.org

Beckmann Rearrangement: A classic method for synthesizing cyclic amides (lactams) is the Beckmann rearrangement of a cyclic ketoxime. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The rearrangement of a cycloheptanone (B156872) oxime, for instance, would yield an eight-membered lactam, while the rearrangement of a cyclohexanone (B45756) oxime famously produces caprolactam, the precursor to Nylon 6 and a substituted azepan-2-one. wikipedia.orgillinois.edu This reaction highlights a key strategy for constructing the core azepane skeleton. acs.org

Starting MaterialReaction TypeProductReagents/ConditionsReference
Piperidine (B6355638) DerivativeRing ExpansionAzepane Derivative- rsc.org
NitroarenePhotochemical Ring Expansion3H-AzepineBlue light, P(Oi-Pr)3 manchester.ac.uk
Cyclic KetoximeBeckmann RearrangementLactam (e.g., Azepan-2-one)Acid (H2SO4, PPA) wikipedia.org
Bicyclic AzetidiniumNucleophilic Ring OpeningAzepaneNucleophile researchgate.net

Oxidation and Reduction Chemistry of the Chemical Compound

The saturated hexahydroazepine ring and the sulfonyl group are subject to various oxidation and reduction reactions.

Oxidation: The C-H bonds of the azepane ring can be oxidized. A transition-metal-free strategy for the dehydrogenative β-sulfonylation of tertiary cyclic amines has been described. nih.gov This reaction, using N-iodosuccinimide, regioselectively installs an enaminyl sulfone functionality at the β-position to the nitrogen atom. nih.gov While the title compound is a secondary amine, N-alkylation would render it susceptible to such a transformation.

Reduction: The sulfonyl group itself is generally resistant to reduction. However, under certain conditions, N-sulfonyl groups can be cleaved reductively, as mentioned in section 5.1. Radical-induced elimination of the sulfonyl group is a notable example, leading to the formation of an imine from a sulfonamide. nih.govbeilstein-journals.org The 2-fluorophenyl ring is also generally stable to reduction under conditions that would not affect the sulfonyl group, though catalytic hydrogenation can reduce the aromatic ring under forcing conditions.

Advanced Methodologies for Structural Elucidation in Research on the Chemical Compound

Strategic Application of Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-, a COSY spectrum would reveal correlations between adjacent protons within the hexahydroazepine ring, confirming the sequence of the methylene (B1212753) (-CH₂) groups. It would also show correlations between the adjacent protons on the 2-fluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov This is crucial for assigning the carbon signals of the azepine ring and the fluorophenyl group by linking them to their corresponding, more easily assigned proton signals. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This technique is invaluable for connecting different fragments of the molecule. For this compound, HMBC would show correlations from the protons on the azepine ring adjacent to the nitrogen (positions 2 and 7) to the carbon atom of the phenyl ring that is directly bonded to the sulfonyl group. It would also confirm the internal structure of both the azepine and fluorophenyl rings through these long-range correlations. sdsu.edu

Table 1: Predicted NMR Data and Key 2D Correlations for 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-.
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
Azepine C2/C7~3.4 - 3.6~48 - 50C2-H with C3-HC2-H with C6-C, C(Phenyl)-S
Azepine C3/C6~1.7 - 1.9~27 - 29C3-H with C2-H, C4-HC3-H with C5-C
Azepine C4/C5~1.5 - 1.7~25 - 27C4-H with C3-H, C5-HC4-H with C2-C, C6-C
Phenyl C1' (C-S)-~135 - 137--
Phenyl C2' (C-F)-~158 - 160 (d)--
Phenyl C3'~7.2 - 7.4~117 - 119 (d)C3'-H with C4'-HC3'-H with C1'-C, C5'-C
Phenyl C4'~7.6 - 7.8~133 - 135C4'-H with C3'-H, C5'-HC4'-H with C2'-C, C6'-C
Phenyl C5'~7.5 - 7.7~130 - 132C5'-H with C4'-H, C6'-HC5'-H with C1'-C, C3'-C
Phenyl C6'~7.9 - 8.1~124 - 126C6'-H with C5'-HC6'-H with C2'-C, C4'-C, C(Azepine)-N

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula from the measured exact mass. For a related azepine compound, HRMS was used to confirm the calculated mass, demonstrating the utility of this technique. nih.gov

Table 2: Elemental Composition Data from High-Resolution Mass Spectrometry.
AttributeValue
Molecular FormulaC₁₂H₁₆FNO₂S
Calculated Monoisotopic Mass ([M+H]⁺)258.09585 Da
Hypothetical Found Mass ([M+H]⁺)258.09581 Da
Mass Accuracy< 2 ppm

X-ray Crystallography for Detailed Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. This technique yields a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsional angles. For 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-, a successful crystallographic analysis would confirm the connectivity established by NMR and also determine the conformation of the seven-membered azepine ring (e.g., chair, boat, or twist-boat) in the solid state. It would also detail the orientation of the 2-fluorophenylsulfonyl group relative to the azepine ring. While data for the specific title compound is not available, analysis of other crystallized organic molecules demonstrates how parameters like space group and unit cell dimensions are determined. nih.gov

Table 3: Hypothetical Crystallographic Data for 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-.
ParameterHypothetical Value
Chemical FormulaC₁₂H₁₆FNO₂S
Formula Weight257.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95°
Volume1230 ų
Z (Molecules per unit cell)4

Vibrational Spectroscopy for Identification of Key Functional Groups (e.g., Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific structural motifs. In the title compound, key functional groups include the sulfonyl group (S=O), the C-F bond, aromatic C=C bonds, and aliphatic C-H bonds. The strong, characteristic stretching vibrations of the S=O bonds are particularly easy to identify in an IR spectrum.

Table 4: Characteristic Vibrational Frequencies for Key Functional Groups.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
C-H (Aromatic)Stretching3000 - 3100Medium-Weak
C-H (Aliphatic)Stretching2850 - 2960Strong
C=C (Aromatic)Stretching1450 - 1600Medium
S=O (Sulfonyl)Asymmetric & Symmetric Stretching1300 - 1350 & 1140 - 1160Strong
C-F (Aryl)Stretching1200 - 1270Strong
C-NStretching1180 - 1230Medium
C-SStretching650 - 750Medium-Weak

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to investigate the stereochemistry of chiral molecules. nih.gov A molecule is chiral if it is non-superimposable on its mirror image. 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- itself is an achiral molecule as it possesses planes of symmetry, assuming rapid conformational interconversion of the azepine ring. Therefore, it will not exhibit a CD spectrum. This technique would only become applicable if a chiral center were introduced into the molecule, or if the molecule could be resolved into stable, non-interconverting chiral conformers (atropisomers), which is not expected for this structure. If the molecule were chiral, CD spectroscopy, combined with quantum-chemical calculations, could be used to determine its absolute configuration. nih.govnih.gov

Lack of Publicly Available Research Data for 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of publicly available information regarding the chemical compound 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- . Specifically, there are no detailed research findings, scholarly articles, or patents that specifically describe its applications in advanced organic synthesis or materials science research.

As a result, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline. The specific roles and potential applications of this compound in the following areas remain undocumented in accessible scientific literature:

Utilization as a versatile synthetic building block for complex molecular architectures.

Role in the construction of other heterocyclic systems.

Exploration as a chiral auxiliary or ligand precursor in catalysis research.

Integration into scaffolds for novel chemical probes.

Potential in supramolecular chemistry research.

Application in the development of advanced polymeric materials.

While general information exists for the broader class of azepine and sulfonyl-containing compounds, any attempt to extrapolate this information to the specific molecule of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- would be speculative and would not meet the required standards of scientific accuracy. The generation of data tables and detailed research findings is unachievable without primary or secondary research sources.

Therefore, the requested article focusing solely on the chemical compound 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- cannot be generated at this time due to the lack of foundational research data.

Future Research Directions and Unexplored Frontiers for 1h Azepine, 1 2 Fluorophenyl Sulfonyl Hexahydro

Development of Novel and Sustainable Synthetic Routes for Derivatives

The advancement of synthetic chemistry is increasingly focused on sustainability, efficiency, and novelty. For 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- and its derivatives, future research should prioritize the development of green and economical synthetic pathways. Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents or generate significant waste.

Future research could explore:

Catalytic Ring-Expansion Strategies: Investigating novel catalytic systems, such as those employing copper(I) or rhodium, for the ring expansion of six-membered piperidine (B6355638) precursors. researchgate.net This could provide a more direct and atom-economical route to the azepine core.

Photochemical and Electrochemical Methods: The use of light or electricity to drive the synthesis can lead to milder reaction conditions and unique reactivity patterns. researchgate.netnih.gov These methods could be applied to form the azepine ring or to functionalize it in later steps.

Bio-catalysis: Employing enzymes to catalyze key synthetic steps could offer unparalleled selectivity and sustainability, reducing the need for protecting groups and harsh reagents.

Synthetic Approach Potential Advantages Key Research Focus
Transition-Metal Catalysis High efficiency, atom economy, potential for asymmetric synthesis.Development of novel ligands and catalysts for selective azepine formation. researchgate.net
Photochemistry Mild conditions, access to unique reactive intermediates.Exploring photochemical ring expansions and C-H functionalization. researchgate.net
Electrochemistry Avoids stoichiometric chemical oxidants/reductants, potential for automation. nih.govDesigning electrochemical cells for efficient cyclization or derivatization.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Optimization of reaction conditions for key synthetic steps. researchgate.net

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural, electronic, and dynamic properties of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are powerful tools for gaining these fundamental insights.

Future investigations should include:

In-depth NMR Studies: Beyond simple structural confirmation, advanced NMR techniques like 2D-NMR (COSY, HSQC, HMBC) can elucidate the complex conformational dynamics of the seven-membered azepine ring. mdpi.com Nuclear Overhauser Effect (NOE) studies can provide information about the spatial arrangement of the molecule.

Vibrational Spectroscopy: A combined experimental (FT-IR, Raman) and computational (DFT) approach can provide a detailed assignment of vibrational modes, offering insights into bonding and intermolecular interactions. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, electronic structure, and reaction pathways. asianresassoc.orgmdpi.com Analyses such as Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) can reveal details about charge distribution, orbital interactions, and reactive sites. asianresassoc.org

Technique Information Gained Research Application
Advanced NMR Spectroscopy Conformational analysis, stereochemistry, dynamic processes.Understanding how ring conformation influences reactivity. mdpi.com
FT-IR/Raman Spectroscopy Vibrational modes, functional group identification, intermolecular interactions.Confirming reaction products and studying hydrogen bonding. researchgate.net
Mass Spectrometry (HRMS) Exact mass, molecular formula confirmation.Structural elucidation of novel derivatives. nih.gov
Computational Modeling (DFT) Electronic structure, orbital energies (HOMO-LUMO), reaction mechanisms, spectroscopic prediction. mdpi.comPredicting reactivity, designing new reactions, and interpreting experimental data. asianresassoc.org

Rational Design of Derivatives for Targeted Chemical Reactivity and Selectivity

The rational, structure-based design of derivatives is a cornerstone of modern chemical research. By systematically modifying the structure of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-, its chemical properties can be fine-tuned for specific purposes.

Key areas for exploration in rational design include:

Substitution on the Azepine Ring: Introducing functional groups at various positions on the hexahydroazepine ring can dramatically alter its steric and electronic properties, influencing its role in subsequent reactions.

Modification of the Sulfonyl Group: Replacing the 2-fluorophenyl group with other substituted aryl or alkyl groups can modulate the electron-withdrawing nature of the sulfonyl moiety. This can impact the nucleophilicity of the nitrogen atom and the stability of potential intermediates.

Chiral Derivatives: The development of enantioselective syntheses would allow for the creation of chiral derivatives, which could be used as chiral ligands or catalysts in asymmetric synthesis.

Structural Modification Predicted Effect on Reactivity Potential Application
Add electron-donating groups to the azepine ringIncrease nucleophilicity of the ring or substituents.Use as a more reactive building block in synthesis.
Add electron-withdrawing groups to the phenylsulfonyl moietyIncrease the acidity of adjacent C-H bonds; make the sulfonyl group a better leaving group.Facilitate deprotonation for functionalization; enable ring-opening reactions.
Introduce chiral centers on the azepine ringCreate a chiral environment.Development of new chiral auxiliaries or ligands for asymmetric catalysis.

Integration with Flow Chemistry and Automated Synthesis Research

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and the ability to rapidly synthesize libraries of compounds. soci.orgucd.ie Integrating the synthesis of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- derivatives into these systems is a promising frontier.

Future research should focus on:

Developing Flow-Based Synthetic Routes: Adapting existing syntheses or designing new ones that are amenable to continuous flow conditions. nih.gov This could involve handling hazardous reagents more safely or improving the yield of exothermic reactions. ucd.ie

Automated Library Synthesis: Using automated flow reactors to create a diverse library of derivatives by systematically varying starting materials. chemrxiv.org This would accelerate the exploration of this compound's chemical space.

In-line Purification and Analysis: Integrating purification and analytical techniques (e.g., liquid-liquid extraction, chromatography, MS) directly into the flow system to streamline the synthesis-to-analysis workflow. soci.orgresearchgate.net

Parameter Batch Chemistry Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio.Excellent, due to high surface area-to-volume ratio. ucd.ie
Safety Handling of unstable intermediates can be hazardous on a large scale.Unstable intermediates can be generated and consumed in situ, minimizing risk. nih.gov
Scalability Often requires significant re-optimization.More straightforward scaling by running the system for longer.
Optimization Time-consuming, one-at-a-time experiments.Rapid optimization through automated variation of parameters (temp, flow rate, stoichiometry). soci.org

Exploration of New Chemical Transformations and Methodologies for its Utility

The unique structure of 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- makes it a potentially valuable building block for constructing more complex molecules. Research should be directed toward discovering novel chemical transformations that leverage its structural features.

Potential new reactions to explore include:

Ring-Opening Reactions: Developing methods to selectively cleave the azepine ring, using the sulfonyl group to activate the C-N bonds. This could provide access to functionalized linear amino compounds.

Transannular Cyclizations: Investigating reactions that form new bonds across the seven-membered ring, leading to the synthesis of bicyclic structures.

C-H Functionalization: Applying modern C-H activation techniques to selectively introduce new functional groups onto the saturated azepine ring, avoiding the need for pre-functionalized starting materials.

Deprotection/Modification of the Sulfonyl Group: Exploring conditions to cleave the N-sulfonyl bond to liberate the secondary amine or to transform the sulfonyl group into other functionalities.

Multidisciplinary Research Prospects Involving the Chemical Compound in Non-Biological Fields

While many heterocyclic compounds are explored for biological activity, there are significant opportunities for 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- in non-biological, materials-focused disciplines.

Promising multidisciplinary avenues include:

Materials Science: The compound could serve as a monomer or an additive in polymer synthesis. The rigid sulfonyl group and flexible azepine ring could impart unique thermal or mechanical properties to new polymers. Its silyl (B83357) derivatives could also be precursors for novel materials. smolecule.com

Coordination Chemistry: The nitrogen atom of the azepine ring, especially after removal of the sterically demanding sulfonyl group, could act as a ligand for metal centers. The resulting metal complexes could have interesting catalytic or photophysical properties.

Organocatalysis: Chiral derivatives of the parent hexahydroazepine could be investigated as novel organocatalysts for asymmetric reactions, leveraging the defined conformational structure of the seven-membered ring.

Field Potential Role of the Compound/Derivatives Research Goal
Polymer Science Monomer in ring-opening polymerization (after N-S bond cleavage).Create novel polyamides or specialty polymers with unique properties.
Coordination Chemistry Precursor to a seven-membered N-heterocyclic ligand.Synthesize new metal complexes for catalysis or materials applications.
Supramolecular Chemistry Building block for macrocycles or molecular cages.Design new host-guest systems for molecular recognition or encapsulation.
Organocatalysis Chiral scaffold for catalytic functional groups.Develop new, efficient catalysts for stereoselective synthesis.

Q & A

Q. What are the recommended strategies for synthesizing 1H-azepine derivatives with sulfonyl substituents, such as 1-[(2-fluorophenyl)sulfonyl]hexahydro-1H-azepine?

Synthesis of sulfonyl-substituted azepines typically involves sulfonylation of the azepine core. Key steps include:

  • Sulfonyl chloride coupling : Reacting hexahydro-1H-azepine with 2-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Catalytic optimization : Use of base catalysts (e.g., triethylamine) to neutralize HCl byproducts and improve yield.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Validation : Monitor reaction progress via TLC and confirm structure using 1H NMR^1 \text{H NMR} (e.g., characteristic sulfonyl proton shifts at δ 7.5–8.0 ppm) .

Q. How should researchers characterize the physicochemical properties of this compound given limited available data?

When experimental data (e.g., melting point, log P) are unavailable:

Predictive modeling : Use software like COSMO-RS or ACD/Labs to estimate solubility, partition coefficients, and pKa .

Experimental determination :

  • Thermal analysis : Differential Scanning Calorimetry (DSC) for melting point and decomposition temperature.
  • Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability .

Spectroscopic validation : Compare IR and 13C NMR^{13} \text{C NMR} spectra with structurally similar sulfonylated azepines .

Q. What safety protocols are critical when handling 1-[(2-fluorophenyl)sulfonyl]hexahydro-1H-azepine?

Based on analogous azepine safety

Hazard Protective Measures
Inhalation exposureUse NIOSH-approved respirators (e.g., OV/AG/P99 cartridges) in poorly ventilated areas .
Skin contactWear nitrile gloves (≥0.11 mm thickness) and lab coats; decontaminate with 70% ethanol .
Eye exposureSafety goggles (ANSI Z87.1 standard) and face shields during bulk handling .

Emergency response : Flush eyes/skin with water for 15 minutes; seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback :

Reaction path screening : Use tools like GRRM or Gaussian to identify low-energy pathways for sulfonylation .

Machine learning (ML) : Train models on existing azepine reaction data to predict optimal temperature, solvent, and catalyst .

High-throughput experimentation : Automate parameter screening (e.g., temperature gradients, molar ratios) to validate computational predictions .

Case study : ICReDD’s workflow reduced reaction optimization time by 60% for similar heterocycles .

Q. How should researchers address contradictions in toxicological data for azepine derivatives?

Example : Discrepancies in acute toxicity values (LD50) across studies:

Meta-analysis : Aggregate data from EPA’s ChemIDplus, PubChem, and peer-reviewed journals to identify consensus ranges .

In vitro testing : Conduct MTT assays on HepG2 cells to assess cytotoxicity; correlate with in silico predictions (e.g., ProTox-II) .

Dose-response modeling : Use Hill equations to interpolate missing data points .

Note : IARC and OSHA have not classified this compound as carcinogenic .

Q. What experimental design principles apply to studying the biological activity of this compound?

Adopt statistical Design of Experiments (DoE) :

Factorial design : Screen variables (e.g., concentration, exposure time) to identify significant factors in enzyme inhibition assays .

Response Surface Methodology (RSM) : Optimize IC50 determination using central composite designs .

Validation : Replicate results across ≥3 independent trials; apply ANOVA to confirm significance (p < 0.05) .

Application : This approach improved reproducibility in studies of structurally related azepine-acetonitrile derivatives .

Q. How can researchers mitigate stability issues during storage and formulation?

Stability-by-Design (SbD) framework :

Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .

Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize for long-term storage .

Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., sulfonic acid derivatives) .

Critical parameters : Log stability data (temperature, pH) in compliance with FDA’s GSRS standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.